Mexiletine

Bioanalysis LC-MS/MS Pharmacokinetics

Mexiletine-d3 (CAS 180966-61-4) is the validated +3 Da deuterated internal standard for LC-MS/MS quantitation of mexiletine in plasma, urine, and tissue. Unlike unlabeled mexiletine, which co-elutes with the analyte and fails as an IS, or lidocaine/tocainide with different masses, only Mexiletine-d3 provides complete chromatographic resolution for accurate matrix effect correction and meets FDA Bioanalytical Method Validation guidance. Supplied at ≥98% purity (HPLC) as free base or hydrochloride salt. Research use only. Inquire for bulk pricing.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 180966-61-4
Cat. No. B070256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexiletine
CAS180966-61-4
SynonymsKO 1173
KO-1173
KO1173
KOE 1173
KOE-1173
KOE1173
Mexiletene
Mexiletine
Mexiletine Hydrochloride
Mexitil
Mexitil PL
Mexityl
Novo Mexiletine
Novo-Mexiletine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)N
InChIInChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
InChIKeyVLPIATFUUWWMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.25 mg/mL
5.38e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mexiletine-d3 (CAS 180966-61-4) Procurement Guide: Stable Isotope-Labeled Standard for Pharmacokinetic and Metabolic Research


Mexiletine-d3 (CAS 180966-61-4) is a deuterium-labeled analog of the Class IB antiarrhythmic agent mexiletine, in which three hydrogen atoms on the aromatic ring are replaced by deuterium atoms [1]. This isotopic labeling creates a mass difference of +3 Da relative to the unlabeled parent compound (mexiletine, CAS 31828-71-4), enabling its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays without altering the compound's pharmacological properties [2]. Mexiletine-d3 retains the sodium channel blocking activity characteristic of mexiletine, with reported IC50 values of 75±8 μM for tonic block and 23.6±2.8 μM for use-dependent block in vitro [3]. As a research-use-only compound, it is supplied as either the free base or hydrochloride salt form, with typical purity specifications ≥98% by HPLC [4].

Why Mexiletine-d3 Cannot Be Replaced by Unlabeled Mexiletine or Other Class IB Antiarrhythmics in Quantitative Bioanalysis


Substituting Mexiletine-d3 (CAS 180966-61-4) with unlabeled mexiletine (CAS 31828-71-4 or 5370-01-4) or structurally related Class IB antiarrhythmics such as lidocaine or tocainide is analytically invalid for quantitative LC-MS/MS applications [1]. The deuterium labeling of Mexiletine-d3 introduces a +3 Da mass shift that allows it to be chromatographically resolved and distinctly detected from endogenous or dosed mexiletine, enabling precise internal standardization and correction for matrix effects, extraction recovery, and ionization efficiency variations [2]. Unlabeled mexiletine co-elutes with the analyte, rendering it useless as an internal standard. Furthermore, lidocaine and tocainide, while sharing Class IB sodium channel blocking activity and similar clinical indications [3], possess different molecular weights, fragmentation patterns, and extraction recoveries, making them unsuitable substitutes as internal standards for mexiletine assays [4]. The use of a properly matched SIL-IS like Mexiletine-d3 is a regulatory expectation (e.g., FDA Bioanalytical Method Validation Guidance) for robust pharmacokinetic and bioequivalence studies [5].

Quantitative Differentiation of Mexiletine-d3: Evidence-Based Selection Criteria


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Precise Quantitation

Mexiletine-d3 exhibits a +3 Da molecular mass shift compared to unlabeled mexiletine, enabling its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. This mass difference allows for baseline chromatographic separation and distinct MRM transitions, facilitating accurate quantitation of mexiletine in biological matrices with minimized ion suppression or enhancement .

Bioanalysis LC-MS/MS Pharmacokinetics

Deuterium Isotope Effect: Enhanced Metabolic Stability in Deuterated Mexiletine Analogs

Deuteration at metabolically labile sites can reduce the rate of oxidative metabolism via the kinetic isotope effect, potentially improving pharmacokinetic parameters. While direct comparative data for Mexiletine-d3 itself is limited, studies on structurally related deuterated mexiletine analogs demonstrate significantly altered metabolic profiles [1]. For example, a deuterated mexiletine analog (compound 22) exhibited a 1.85-fold greater area under the plasma concentration-time curve (AUC) and no detectable CNS toxicity at 100 mg/kg compared to unlabeled mexiletine in preclinical models [2].

Drug Metabolism Deuterated Drugs Pharmacokinetics

Sodium Channel Blockade: Mexiletine Exhibits 5.5-Fold Higher Potency on Kv4.3 Channels vs. Lidocaine

In vitro electrophysiology studies comparing the inhibitory effects of Class I antiarrhythmics on the cardiac transient outward potassium current (Ito) conducted by Kv4.3 channels reveal that mexiletine is significantly more potent than lidocaine [1]. Mexiletine inhibited Kv4.3-L and Kv4.3-S isoforms with IC50 values of 146 μM and 160 μM, respectively. In contrast, lidocaine required much higher concentrations to achieve similar inhibition, with IC50 values of 0.8 mM (800 μM) and 1.2 mM (1200 μM), respectively [2].

Ion Channels Electrophysiology Cardiac Pharmacology

Clinical Efficacy: Mexiletine Demonstrates Higher Success Rate than Tocainide in Ventricular Arrhythmia Management

A head-to-head clinical trial compared the antiarrhythmic efficacy of oral mexiletine and tocainide in 30 patients with symptomatic ventricular arrhythmias [1]. After a mean follow-up of 7±3 months, mexiletine was successful in 5 of 13 patients (38.5%) initially treated, and in 5 of 14 patients (35.7%) who had previously failed tocainide therapy [2]. In contrast, tocainide was successful in only 1 of 17 patients (5.9%) initially and in 2 of 7 patients (28.6%) who had failed mexiletine [3]. The study concluded that mexiletine provided effective antiarrhythmic therapy more often than tocainide, though response to one lidocaine analog did not predict response to the other [4].

Clinical Cardiology Antiarrhythmic Therapy Comparative Effectiveness

Enantioselective Pharmacology: R-(-)-Mexiletine is 2-Fold More Potent than S-(+)-Mexiletine on Skeletal Muscle Sodium Channels

Mexiletine is a chiral molecule, and its enantiomers exhibit stereoselective pharmacological activity [1]. In studies on adult skeletal muscle sodium channels, the R-(-) enantiomer of mexiletine produced a tonic block of sodium currents (INa) that was approximately 2-fold more potent than that of the S-(+) enantiomer [2]. This stereoselectivity was also observed for certain mexiletine analogs (e.g., Me5) but not for others (e.g., Me4), indicating a specific interaction with a stereosensitive binding site on the channel [3].

Stereochemistry Sodium Channels Myotonia

Pharmacokinetic Differentiation: Mexiletine Exhibits 90% Oral Bioavailability and 10-Hour Half-Life

Mexiletine demonstrates favorable oral pharmacokinetics, distinguishing it from intravenous-only Class IB agents like lidocaine [1]. Following oral administration, mexiletine is rapidly and completely absorbed, with a systemic bioavailability of approximately 90% [2]. Peak plasma concentrations are achieved within 1 to 4 hours, and a linear relationship between dose (100-600 mg) and plasma concentration is observed [3]. The drug has a large volume of distribution (5-9 L/kg) and is eliminated slowly, with an elimination half-life of approximately 10 hours, enabling twice or thrice daily dosing [4].

Pharmacokinetics Drug Development Clinical Pharmacology

Optimal Application Scenarios for Mexiletine-d3 in Scientific and Industrial Workflows


Quantitative Bioanalysis of Mexiletine in Pharmacokinetic Studies

Mexiletine-d3 serves as the ideal internal standard for the accurate quantitation of mexiletine in plasma, urine, and tissue samples using LC-MS/MS. Its +3 Da mass difference ensures complete chromatographic resolution from the analyte, correcting for matrix effects and ensuring compliance with regulatory bioanalytical method validation guidelines [1]. This is essential for preclinical and clinical pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring [2].

Metabolic Pathway Elucidation and Metabolite Identification

The deuterium label in Mexiletine-d3 allows researchers to track the compound's metabolic fate and distinguish drug-derived metabolites from endogenous compounds. By using Mexiletine-d3 as a tracer in in vitro hepatocyte incubations or in vivo studies, scientists can identify phase I and phase II metabolites and determine metabolic pathways, including CYP2D6- and CYP1A2-mediated oxidation and conjugation reactions [3].

Development and Validation of Stability-Indicating HPLC Methods

Mexiletine-d3, or related deuterated standards, can be employed as a reference marker in the development of stability-indicating HPLC methods for mexiletine drug substance and drug product analysis. Its distinct retention time and mass spectrometric properties facilitate the identification and quantification of degradation impurities, such as those formed under thermal stress conditions, ensuring product quality and shelf-life determination [4].

Comparative Electrophysiology and Ion Channel Pharmacology

While Mexiletine-d3 itself is not typically used for functional assays, the parent compound mexiletine serves as a benchmark Class IB antiarrhythmic for studying sodium and potassium channel pharmacology. Researchers can use mexiletine (and its deuterated analog as a control) in patch-clamp experiments to compare potency, use-dependence, and state-dependent block against novel compounds or other antiarrhythmics, with established IC50 values (e.g., 146 μM for Kv4.3-L inhibition) providing a quantitative reference [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mexiletine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.